molecular formula C7H17N B1330217 N-isopropylbutan-1-amine CAS No. 39099-23-5

N-isopropylbutan-1-amine

Cat. No.: B1330217
CAS No.: 39099-23-5
M. Wt: 115.22 g/mol
InChI Key: OKRJGUKZYSEUOY-UHFFFAOYSA-N
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Description

N-isopropylbutan-1-amine: is an organic compound with the molecular formula C₇H₁₇N. It is a secondary amine, characterized by the presence of a butyl group and an isopropyl group attached to the nitrogen atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-isopropylbutan-1-amine can be synthesized through several methods. One common method involves the reaction of butylamine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

C₄H₉NH₂ + (CH₃)₂CHX → C₄H₉N(CH(CH₃)₂) + HX\text{C₄H₉NH₂ + (CH₃)₂CHX → C₄H₉N(CH(CH₃)₂) + HX} C₄H₉NH₂ + (CH₃)₂CHX → C₄H₉N(CH(CH₃)₂) + HX

where X is a halogen such as chlorine or bromine. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to neutralize the hydrogen halide formed.

Industrial Production Methods: In industrial settings, butylisopropylamine is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and precise control of temperature and pressure to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-isopropylbutan-1-amine can undergo oxidation reactions to form corresponding oxides or amine oxides.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products:

    Oxidation: Formation of butylisopropylamine oxide.

    Reduction: Formation of butylamine or isopropylamine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: N-isopropylbutan-1-amine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of hindered enamines, which are valuable in organic synthesis.

Biology: In biological research, butylisopropylamine is used as a reagent in the study of enzyme mechanisms and protein interactions.

Industry: this compound is used in the production of surfactants, corrosion inhibitors, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of butylisopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons on the nitrogen atom. This property makes it useful in catalysis and as a building block in organic synthesis.

Comparison with Similar Compounds

    Butylamine: A primary amine with a butyl group attached to the nitrogen atom.

    Isopropylamine: A primary amine with an isopropyl group attached to the nitrogen atom.

    N-tert-N-isopropylbutan-1-amine: A tertiary amine with a tert-butyl group and an isopropyl group attached to the nitrogen atom.

Uniqueness: N-isopropylbutan-1-amine is unique due to its secondary amine structure, which provides distinct reactivity compared to primary and tertiary amines. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-propan-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-5-6-8-7(2)3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJGUKZYSEUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192342
Record name N-Isopropylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39099-23-5
Record name N-(1-Methylethyl)-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39099-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions changes in Butylisopropylamine levels in patients following radioactive iodine therapy. What is the significance of this finding?

A1: While the study [] observes a significant increase in Butylisopropylamine levels following radioactive iodine therapy, it doesn't delve into the specific role or significance of this change. The authors suggest that further research is needed to understand the potential implications of this finding on intestinal homeostasis and recovery following therapy. This highlights the need for targeted investigations into the biological activity and potential functions of Butylisopropylamine, particularly in the context of intestinal health.

Q2: One paper discusses sterically overcrowded trialkylamines. How does Butylisopropylamine relate to this concept, and what structural characteristics contribute to steric effects in such molecules?

A2: Butylisopropylamine, a secondary amine with two different alkyl substituents (butyl and isopropyl) attached to the nitrogen atom, falls under the broader category of trialkylamines. The study [] focuses on tertiary trialkylamines with three bulky alkyl groups. The authors highlight that increasing the size and complexity of the alkyl substituents leads to steric crowding around the nitrogen atom. This crowding influences the molecule's geometry, often resulting in a less pyramidal and more planar conformation compared to less sterically hindered amines. While Butylisopropylamine possesses only two substituents, the presence of both butyl and isopropyl groups suggests a potential for steric interactions, particularly if additional substituents were introduced. Understanding these steric effects is crucial for predicting the reactivity and potential biological activity of such compounds.

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